molecular formula C18H35NO10 B15211226 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate CAS No. 646530-55-4

Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate

Cat. No.: B15211226
CAS No.: 646530-55-4
M. Wt: 425.5 g/mol
InChI Key: BKESXKYDSHQXAC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple ethoxy groups and an amino succinate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate typically involves the reaction of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the amino succinate moiety.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Another similar compound with an amine group instead of the amino succinate moiety.

Uniqueness

(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate is unique due to its combination of multiple ethoxy groups and an amino succinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

646530-55-4

Molecular Formula

C18H35NO10

Molecular Weight

425.5 g/mol

IUPAC Name

bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] (2S)-2-aminobutanedioate

InChI

InChI=1S/C18H35NO10/c1-22-3-5-24-7-9-26-11-13-28-17(20)15-16(19)18(21)29-14-12-27-10-8-25-6-4-23-2/h16H,3-15,19H2,1-2H3/t16-/m0/s1

InChI Key

BKESXKYDSHQXAC-INIZCTEOSA-N

Isomeric SMILES

COCCOCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOCCOC)N

Canonical SMILES

COCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCOC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.